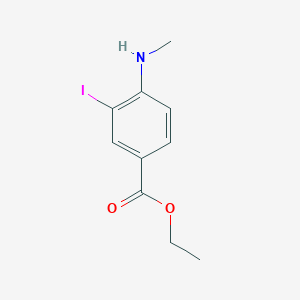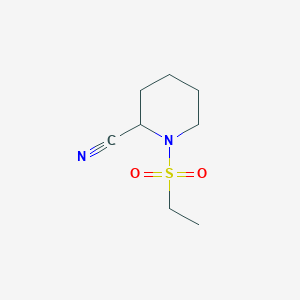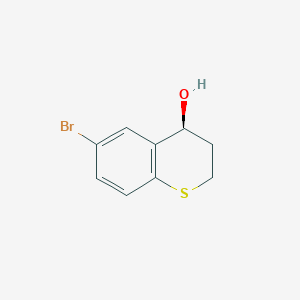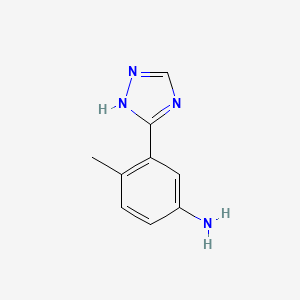
4-Methyl-3-(1H-1,2,4-triazol-3-YL)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-3-(1H-1,2,4-triazol-3-YL)aniline: is an organic compound that features a triazole ring attached to a methyl-substituted aniline
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(1H-1,2,4-triazol-3-YL)aniline typically involves the formation of the triazole ring followed by its attachment to the aniline moiety. One common method includes the cyclization of appropriate precursors such as amidine or hydrazone with aryl diazonium salts under controlled conditions . The reaction is often catalyzed by copper or other transition metals to facilitate the formation of the triazole ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to ensure the quality of the final product .
化学反应分析
Types of Reactions: 4-Methyl-3-(1H-1,2,4-triazol-3-YL)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide to form sulfoxides or sulfones.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in boiling ethanol.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Aryl diazonium salts in the presence of copper catalysts.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to corresponding amines.
Substitution: Introduction of various functional groups on the aromatic ring.
科学研究应用
Chemistry: 4-Methyl-3-(1H-1,2,4-triazol-3-YL)aniline is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition and receptor binding studies .
Medicine: This compound has shown promise in the development of anticancer agents due to its ability to inhibit the proliferation of certain cancer cell lines .
Industry: In the industrial sector, it is used in the synthesis of dyes, pesticides, and other specialty chemicals .
作用机制
The mechanism of action of 4-Methyl-3-(1H-1,2,4-triazol-3-YL)aniline involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other non-covalent interactions with active sites of enzymes, leading to inhibition or modulation of their activity . This compound can also act as a modulator of cytokine pathways, influencing cellular signaling and immune responses .
相似化合物的比较
2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: Used in the preparation of pyridazines for disease treatment.
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: Exhibits potent anticancer activities.
Uniqueness: 4-Methyl-3-(1H-1,2,4-triazol-3-YL)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets compared to other triazole derivatives .
属性
分子式 |
C9H10N4 |
|---|---|
分子量 |
174.20 g/mol |
IUPAC 名称 |
4-methyl-3-(1H-1,2,4-triazol-5-yl)aniline |
InChI |
InChI=1S/C9H10N4/c1-6-2-3-7(10)4-8(6)9-11-5-12-13-9/h2-5H,10H2,1H3,(H,11,12,13) |
InChI 键 |
SZPCQSGCTJRPNE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N)C2=NC=NN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Phenyl-[2,2'-bipyridin]-4(1H)-one](/img/structure/B13151916.png)
![3-[(2-Hydroxyethyl)(methyl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B13151930.png)
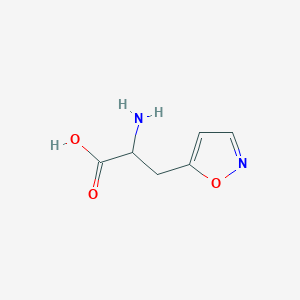



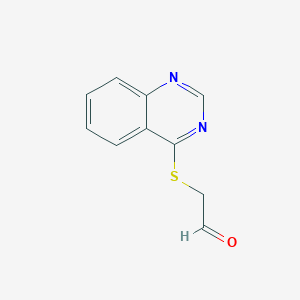
![Dimethyl [1,1'-bianthracene]-2,2'-dicarboxylate](/img/structure/B13151958.png)
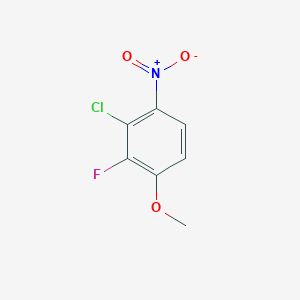
![4-Methyl-3-[(methylamino)sulfonyl]benzenesulfonyl chloride](/img/structure/B13151970.png)
